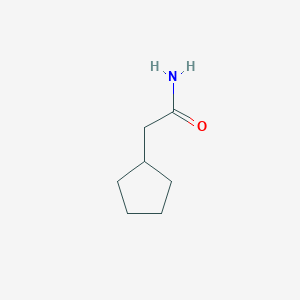

2-Cyclopentylacetamide

Description

2-Cyclopentylacetamide is a small organic molecule characterized by an acetamide backbone substituted with a cyclopentyl group at the second carbon position. Its molecular formula is C₇H₁₃NO, with a molecular weight of 127.19 g/mol. The cyclopentyl group confers lipophilicity and steric bulk, which may influence solubility, bioavailability, and receptor interactions compared to simpler acetamides.

Structure

3D Structure

Propriétés

IUPAC Name |

2-cyclopentylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c8-7(9)5-6-3-1-2-4-6/h6H,1-5H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXRCIXHTUHZNRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593661 | |

| Record name | 2-Cyclopentylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933-04-0 | |

| Record name | 2-Cyclopentylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclopentylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentylacetamide typically involves the reaction of cyclopentylacetic acid with ammonia or an amine under controlled conditions. One common method includes the use of cyclopentylacetic acid (2.56 g, 20.0 mmol) in a flame-dried flask, which is then evacuated and backfilled with nitrogen .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Cyclopentylacetamide can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the amide group into other functional groups.

Reduction: Reduction reactions can convert the amide group into an amine.

Substitution: The amide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various reagents, including halogens and nucleophiles, can be employed depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Applications De Recherche Scientifique

Pharmaceutical Development

Role in Drug Synthesis

2-Cyclopentylacetamide serves as a crucial building block in the synthesis of pharmaceuticals, particularly in the development of medications targeting neurological disorders. Its structural properties allow it to be modified into more complex molecules that can interact with biological targets effectively .

Case Study: Inhibitors of Human Microsomal Epoxide Hydrolase

Research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against human microsomal epoxide hydrolase (mEH), an enzyme involved in drug metabolism and detoxification. For instance, a derivative with a thioether substitution showed an IC50 value of 2.2 nM, indicating its potential as a therapeutic agent in managing conditions related to mEH activity .

Biochemical Research

Enzyme Interaction Studies

In biochemical research, this compound is utilized to study enzyme interactions and protein structures. This compound aids researchers in understanding molecular mechanisms underlying various biological processes .

Example: Structure-Activity Relationship Studies

Studies have explored the structure-activity relationships of substituted cyclopentylacetamides to optimize their efficacy as enzyme inhibitors. These investigations provide insights into how modifications to the cyclopentyl group affect biological activity and binding affinity .

Agricultural Chemistry

Potential Herbicide or Pesticide

The compound is being investigated for its potential applications in agricultural chemistry as a herbicide or pesticide. Its unique chemical properties may offer new strategies for crop protection against pests and diseases, contributing to more sustainable agricultural practices .

Material Science

Development of New Materials

In material science, this compound's distinctive properties make it suitable for developing new materials, particularly polymers with enhanced thermal stability. This application is critical for creating materials that can withstand extreme conditions without degrading .

Analytical Chemistry

Use in Chromatography

As an analytical standard, this compound is employed in chromatography to improve the accuracy of complex mixture analyses. Its consistent behavior under various chromatographic conditions allows for reliable quantification and separation of compounds in diverse samples .

Data Table: Summary of Applications

| Application Area | Specific Uses | Relevant Findings |

|---|---|---|

| Pharmaceutical | Drug synthesis for neurological disorders | Potent mEH inhibitors with IC50 values as low as 2.2 nM |

| Biochemical Research | Enzyme interaction studies | Insights into molecular mechanisms through structure-activity relationships |

| Agricultural Chemistry | Potential herbicide/pesticide | Investigated for crop protection strategies |

| Material Science | Development of polymers | Enhanced thermal stability for new material applications |

| Analytical Chemistry | Standard in chromatography | Improved accuracy in analyzing complex mixtures |

Mécanisme D'action

The mechanism of action of 2-Cyclopentylacetamide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is known that the compound can interact with enzymes and receptors, influencing various biochemical processes .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table compares 2-Cyclopentylacetamide with related compounds in terms of structural features, molecular properties, and commercial availability.

Key Observations from Comparative Analysis

Structural Modifications and Functional Groups: 2-(Cyclopentylamino)acetamide introduces a secondary amine group, increasing polarity compared to the parent compound. Its hydrochloride salt (CAS 1258639-53-0) enhances water solubility for pharmaceutical applications . 2-(Cyclopentanecarboxamido)acetic acid replaces the acetamide’s methyl group with a carboxylic acid, enabling ionic interactions in biological systems .

Commercial Availability :

- Derivatives with sulfonamide (e.g., 2-Cyclopentyl-N-(4-sulfamoyl-benzyl)-acetamide ) or carboxylic acid groups are more widely available, reflecting their utility in drug discovery and industrial synthesis .

- The base compound (This compound ) lacks explicit supplier data in the evidence, implying it may be a research intermediate rather than a commercial product.

Physicochemical Properties :

- The cyclopentyl group consistently increases lipophilicity (logP ~2–3), but polar substituents (e.g., -SO₂NH₂ in sulfamoyl derivatives) counterbalance this, improving aqueous solubility .

- Thiol-containing derivatives (e.g., imidazole-thiol acetamide) may exhibit redox activity or metal-binding capabilities .

Activité Biologique

2-Cyclopentylacetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity, particularly as an inhibitor of monoamine oxidase (MAO). This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications.

This compound can be synthesized through various methods, typically involving nucleophilic substitution reactions. Its structure includes a cyclopentyl group attached to an acetamide moiety, contributing to its unique reactivity and biological profile. The compound can undergo hydrolysis under acidic or basic conditions, yielding carboxylic acids and amines.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the realm of neuropharmacology. It has been identified as a monoamine oxidase inhibitor , which is crucial for modulating neurotransmitter levels in the brain. This inhibition is particularly relevant for treating neurodegenerative diseases such as depression and anxiety disorders.

The mechanism by which this compound exerts its effects involves competitive inhibition of MAO enzymes. In vitro studies have demonstrated that certain derivatives of this compound show selective inhibition against human MAO isoforms, thereby influencing neurotransmitter metabolism. Docking studies have further elucidated the binding interactions at the active sites of these enzymes, providing insights into designing more potent inhibitors.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-Cyclopentylacetamide | C₇H₁₃N | Lacks amino group; primarily acts as an amide |

| N-Cyclohexylacetamide | C₈H₁₅N | Similar structure; cyclohexane ring instead of cyclopentane |

| N-Methyl-N-cyclopentylacetamide | C₈H₁₅N | Contains methyl substituent; altered biological activity |

The presence of the amino group in this compound distinguishes it from its counterparts, enhancing its potential as an enzyme inhibitor and influencing its pharmacological profile significantly compared to similar compounds.

Case Studies and Research Findings

Several studies have explored the pharmacological implications of this compound:

- Monoamine Oxidase Inhibition : In a study focused on neuropharmacological applications, derivatives of this compound were shown to effectively inhibit MAO-A and MAO-B isoforms in vitro. The selectivity towards these isoforms suggests potential therapeutic applications in mood disorders.

- Anti-inflammatory Properties : Another investigation highlighted the anti-inflammatory effects of related compounds in models of rheumatoid arthritis and other inflammatory conditions. These findings suggest that modifications to the cyclopentylacetamide structure could yield compounds with dual action—both neuroprotective and anti-inflammatory .

- Therapeutic Applications : The versatility of this compound extends to potential applications in treating conditions such as diabetes and obesity by modulating metabolic pathways through enzyme inhibition .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-Cyclopentylacetamide with high purity?

- Methodological Answer : Synthesis should follow protocols ensuring reproducibility, including reaction optimization (e.g., cyclopentyl precursor acylation), purification via recrystallization or column chromatography, and rigorous characterization using NMR, HPLC, and mass spectrometry. For novel compounds, provide full spectral data and purity metrics (≥95% by HPLC). Known compounds require literature citations confirming synthetic routes .

Q. What analytical techniques are essential for confirming the structural identity of this compound?

- Methodological Answer : Use a multi-technique approach:

- 1H/13C NMR to verify cyclopentyl and acetamide moieties.

- FT-IR to confirm carbonyl (C=O) and amide (N-H) stretches.

- High-resolution mass spectrometry (HRMS) for molecular ion validation.

Cross-reference data with computational predictions (e.g., DFT-based NMR chemical shifts) to resolve ambiguities .

Q. How should researchers design controlled experiments to assess the stability of this compound under varying pH conditions?

- Methodological Answer :

- Experimental Design : Prepare buffered solutions (pH 1–13), incubate compound aliquots at 37°C, and sample at timed intervals.

- Controls : Include inert conditions (e.g., nitrogen atmosphere) to exclude oxidation.

- Analysis : Monitor degradation via HPLC-UV and quantify degradation products. Statistical validation (e.g., triplicate runs, ANOVA) ensures reliability .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data when characterizing this compound derivatives?

- Methodological Answer : Discrepancies (e.g., unexpected NMR splitting) may arise from conformational isomerism or impurities. Mitigation strategies:

- Variable-temperature NMR to detect dynamic equilibria.

- 2D NMR (COSY, HSQC) for structural elucidation.

- Computational modeling (e.g., molecular dynamics) to predict stable conformers.

Cross-validate findings with independent synthetic batches and literature analogs .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in pharmacological studies involving this compound?

- Methodological Answer :

- Nonlinear regression (e.g., log-dose vs. response) to calculate EC50/IC50 values.

- Outlier detection : Use Grubbs’ test or robust regression models.

- Error propagation : Account for variability in biological replicates via bootstrapping or Monte Carlo simulations.

Report confidence intervals and effect sizes to contextualize significance .

Q. How can computational modeling enhance the understanding of this compound’s interactions with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock, Schrödinger) to predict binding modes.

- MD simulations (GROMACS) to assess stability of ligand-receptor complexes.

- Free-energy calculations (MM/PBSA) to quantify binding affinities.

Validate predictions with mutagenesis or SAR studies. Ensure force field parameters are optimized for amide-containing systems .

Data Interpretation and Contradiction Analysis

Q. What strategies resolve contradictions between theoretical predictions and experimental results for this compound’s physicochemical properties?

- Methodological Answer :

- Re-evaluate assumptions in computational models (e.g., solvent effects, protonation states).

- Experimental recalibration : Use standardized methods (e.g., OECD guidelines for logP determination).

- Meta-analysis : Compare results across multiple studies to identify systematic biases. Publish negative results to improve dataset transparency .

Q. How should researchers design studies to investigate structure-activity relationships (SAR) of this compound analogs?

- Methodological Answer :

- Systematic variation : Modify cyclopentyl substituents (e.g., alkyl, halogen) or acetamide groups.

- High-throughput screening to assess bioactivity across analogs.

- Multivariate analysis (PCA, PLS) to correlate structural features with activity.

Include negative controls and validate hypotheses with orthogonal assays .

Ethical and Reproducibility Considerations

Q. What steps ensure reproducibility in this compound research?

- Methodological Answer :

- Detailed protocols : Share step-by-step synthetic and analytical procedures in supplementary materials.

- Raw data access : Deposit spectral data in repositories (e.g., ChemSpider, Zenodo).

- Blinded analysis : Use independent analysts for critical data interpretation. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.